methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group, a carboxylate ester, and a triazole-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling.
Introduction of the Sulfamoyl Group: This step involves the reaction of a suitable sulfamoyl chloride with the intermediate compound.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole and pyridine moieties can interact with the target protein through hydrogen bonding, π-π stacking, or other non-covalent interactions. The sulfamoyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the triazole-pyridine moiety.
Methyl 3-(pyridin-3-yl)thiophene-2-carboxylate: Lacks the sulfamoyl group.
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)thiophene-2-carboxylate: Contains an amino group instead of a sulfamoyl group.
Uniqueness
Methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole-pyridine moiety enhances its potential for biological activity, while the sulfamoyl group improves its solubility and stability.
Properties
IUPAC Name |
methyl 3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S2/c1-23-14(20)13-12(4-6-24-13)25(21,22)16-7-10-9-19(18-17-10)11-3-2-5-15-8-11/h2-6,8-9,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWQPKBFFYAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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